molecular formula C15H16N2O B3122435 6-(4-Isopropylstyryl)-3-pyridazinol CAS No. 303146-88-5

6-(4-Isopropylstyryl)-3-pyridazinol

Cat. No.: B3122435
CAS No.: 303146-88-5
M. Wt: 240.3 g/mol
InChI Key: YFQXWHIKCKUEJN-VMPITWQZSA-N
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Description

6-(4-Isopropylstyryl)-3-pyridazinol is an organic compound that belongs to the class of pyridazinones It is characterized by the presence of a pyridazine ring substituted with a styryl group at the 6-position and an isopropyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Isopropylstyryl)-3-pyridazinol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-isopropylbenzaldehyde and 3-pyridazinone.

    Condensation Reaction: The 4-isopropylbenzaldehyde undergoes a condensation reaction with 3-pyridazinone in the presence of a base such as potassium hydroxide (KOH) to form the desired product.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures (around 60-80°C) to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

6-(4-Isopropylstyryl)-3-pyridazinol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

    Substitution: The styryl and isopropyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens (e.g., bromine, chlorine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

6-(4-Isopropylstyryl)-3-pyridazinol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 6-(4-Isopropylstyryl)-3-pyridazinol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.

    Pathways Involved: By interacting with these targets, the compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Styryl)-3-pyridazinol: Lacks the isopropyl group, which may affect its biological activity and chemical properties.

    4-Isopropyl-3-pyridazinol:

    6-(4-Isopropylphenyl)-3-pyridazinol: Has a phenyl group instead of a styryl group, which may alter its reactivity and interactions with biological targets.

Uniqueness

6-(4-Isopropylstyryl)-3-pyridazinol is unique due to the presence of both the isopropyl and styryl groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications in medicinal chemistry, materials science, and biological research.

Properties

IUPAC Name

3-[(E)-2-(4-propan-2-ylphenyl)ethenyl]-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-11(2)13-6-3-12(4-7-13)5-8-14-9-10-15(18)17-16-14/h3-11H,1-2H3,(H,17,18)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQXWHIKCKUEJN-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC2=NNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C2=NNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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